2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone-methyl-d3
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Overview
Description
2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 is a chemical compound with the molecular formula C10H12BrNO4S. It is a derivative of phenethylamine and is primarily used in proteomics research . This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a sulfonamide group attached to a phenyl ring.
Preparation Methods
The synthesis of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 involves several steps. One common synthetic route includes the bromination of 1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone using bromine or a bromine-containing reagent under controlled conditions. The reaction typically occurs in a solvent such as dichloromethane at low temperatures to ensure selectivity and yield. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and consistency.
Chemical Reactions Analysis
2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form the corresponding alcohols or amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit or modulate the activity of certain enzymes or proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 can be compared with other similar compounds, such as:
2-Bromo-1-(4’-methoxyphenyl)-1-propanone: Lacks the sulfonamide group, which may result in different reactivity and applications.
1-(4’-Methoxy-3’-sulfonamidophenyl)-1-propanone: Lacks the bromine atom, affecting its substitution reactions and biological activity.
2-Bromo-1-(4’-hydroxy-3’-sulfonamidophenyl)-1-propanone: Contains a hydroxy group instead of a methoxy group, influencing its chemical properties and reactivity
The uniqueness of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone-methyl-d3 lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-bromo-3,3,3-trideuteriopropanoyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGAPXNJRUUJFQ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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